molecular formula C7H7BF2O2S B8209243 2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid

2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid

Cat. No.: B8209243
M. Wt: 204.01 g/mol
InChI Key: UHWBITKAKCCGAX-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid is an organoboron compound with the molecular formula C7H7BF2O2S. It is a boronic acid derivative characterized by the presence of two fluorine atoms and a methylsulfanyl group attached to a phenyl ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,3-difluoro-4-(methylsulfanyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Substituted phenylboronic acids.

Scientific Research Applications

2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid is utilized in various scientific research applications:

Mechanism of Action

The primary mechanism of action for 2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The presence of fluorine atoms and the methylsulfanyl group can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluorophenylboronic acid
  • 4-(Methylsulfanyl)phenylboronic acid
  • 2,3-Difluoro-4-(methylsulfanyl)phenylboronic acid pinacol ester

Uniqueness

This compound is unique due to the combination of fluorine atoms and a methylsulfanyl group on the phenyl ring. This structural feature imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis. The presence of fluorine atoms enhances the compound’s stability and reactivity, while the methylsulfanyl group provides additional functionalization options.

Properties

IUPAC Name

(2,3-difluoro-4-methylsulfanylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2S/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWBITKAKCCGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)SC)F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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